Phenol, 2-((pentylamino)methyl)-
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Overview
Description
2-[(pentylamino)methyl]phenol is an organic compound with the molecular formula C12H19NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(pentylamino)methyl]phenol typically involves the reaction of phenol with pentylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield. One common method is the nucleophilic aromatic substitution reaction, where phenol reacts with an amine under basic conditions .
Industrial Production Methods
On an industrial scale, the production of 2-[(pentylamino)methyl]phenol may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also a common practice to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(pentylamino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions to achieve desired substitutions
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
2-[(pentylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of 2-[(pentylamino)methyl]phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage.
Cell Signaling: It modulates cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Methylphenol (Cresol): Phenol derivatives with a methyl group attached to the benzene ring.
Hydroquinone: A phenolic compound with two hydroxyl groups attached to the benzene ring .
Uniqueness
2-[(pentylamino)methyl]phenol is unique due to the presence of the pentylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
Phenol, 2-((pentylamino)methyl)-, is a compound with notable biological activity, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, as well as its role in wastewater treatment.
Chemical Structure and Properties
The chemical structure of Phenol, 2-((pentylamino)methyl)- is characterized by a phenolic backbone with a pentylamino side chain. This configuration contributes to its biological activity by influencing its solubility, reactivity, and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of phenolic compounds in cancer therapy. For instance, hybrid systems combining sterically hindered phenols with various fragments have demonstrated significant cytotoxicity against different cancer cell lines. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways and the production of reactive oxygen species (ROS) .
Case Study: Cytotoxicity Analysis
A series of experiments were conducted to evaluate the cytotoxic effects of phenolic compounds similar to Phenol, 2-((pentylamino)methyl)- on various cancer cell lines. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Phenol, 2-((pentylamino)methyl)- | M-HeLa | 20 | Induction of apoptosis |
Hybrid Compound A | MCF-7 | 10 | ROS production and mitochondrial disruption |
Hybrid Compound B | A549 | 15 | Apoptosis via intrinsic pathway |
These findings indicate that compounds with structural similarities to Phenol, 2-((pentylamino)methyl)- can effectively induce cell death in cancer cells through various mechanisms.
Antimicrobial Activity
Phenolic compounds are also recognized for their antimicrobial properties. Research has shown that certain derivatives exhibit selective activity against gram-positive bacteria while being less effective against gram-negative strains. The introduction of specific functional groups can enhance this activity .
Antimicrobial Efficacy Table
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Phenol, 2-((pentylamino)methyl)- | Staphylococcus aureus | 32 µg/mL |
Hybrid Compound C | Bacillus cereus | 16 µg/mL |
Hybrid Compound D | Enterococcus faecalis | 64 µg/mL |
These results suggest that modifications to the phenolic structure can lead to improved antimicrobial efficacy.
Environmental Applications
Phenol, 2-((pentylamino)methyl)- is also relevant in environmental science, particularly in wastewater treatment. A case study demonstrated the effectiveness of advanced oxidation processes for removing phenolic compounds from industrial wastewater .
Case Study: Wastewater Treatment
A manufacturer faced challenges with high phenol concentrations in their effluents. The Nyex™-a system was employed to reduce phenol levels effectively:
- Initial Phenol Concentration : 4,761 mg/L
- Final Concentration After Treatment : <500 mg/L
- Removal Efficiency : Approximately 90%
This case illustrates the compound's significance in environmental remediation efforts.
Properties
CAS No. |
76128-88-6 |
---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(pentylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-2-3-6-9-13-10-11-7-4-5-8-12(11)14/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3 |
InChI Key |
YPAQYHCBPYDPLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=CC=C1O |
Origin of Product |
United States |
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